molecular formula C26H28O14 B8223639 Isovitexin2''-O-arabinoside

Isovitexin2''-O-arabinoside

Cat. No.: B8223639
M. Wt: 564.5 g/mol
InChI Key: ACRIYYKEWCXQOS-UHFFFAOYSA-N
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Description

Isovitexin 2’'-O-arabinoside is a flavonoid compound found in the plantlets of Avena sativa L. (Poaceae). It is a disaccharide derivative that is isovitexin attached to an α-L-arabinopyranosyl residue at position 2 via a glycosidic linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovitexin 2’'-O-arabinoside involves the glycosylation of isovitexin with arabinose. The reaction typically requires the use of a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the glycosidic bond formation. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to days, depending on the specific reagents and conditions used .

Industrial Production Methods

Industrial production of Isovitexin 2’'-O-arabinoside can be achieved through the extraction and purification from plant sources, such as Avena sativa L. The process involves the collection of plant material, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Isovitexin 2’'-O-arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reaction conditions vary depending on the specific reaction, but typically involve temperatures ranging from room temperature to 100°C and reaction times from minutes to hours .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

Isovitexin 2’'-O-arabinoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isovitexin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of enzymes involved in these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Isovitexin 2’'-O-arabinoside can be compared with other similar flavonoid compounds, such as:

    Isovitexin: The parent compound without the arabinoside moiety.

    Vitexin: A similar flavonoid with a glucose moiety instead of arabinose.

    Orientin: Another flavonoid with a different glycosylation pattern.

Isovitexin 2’'-O-arabinoside is unique due to its specific glycosylation with arabinose, which imparts distinct biological activities and properties compared to its analogs .

Properties

IUPAC Name

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRIYYKEWCXQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53382-71-1
Record name Isovitexin 2''-O-arabinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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